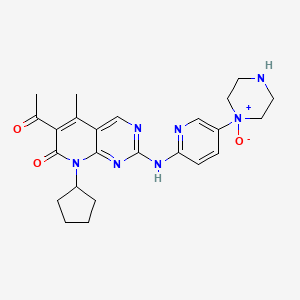

Palbociclib N-oxide

Beschreibung

Contextualization within Palbociclib Metabolism and Drug Development Lifecycle

Palbociclib undergoes extensive metabolism in the body, with oxidation and sulfonation being the primary pathways. bocsci.comdrugbank.compfizer.comeuropa.eueuropa.eu These metabolic transformations are primarily mediated by the cytochrome P450 enzyme CYP3A and sulfotransferase enzyme SULT2A1. bocsci.comdrugbank.com While the major circulating entity in plasma is the parent drug, Palbociclib, and its main excreted metabolite is a sulfamic acid conjugate, various other metabolites are formed. bocsci.compfizer.comeuropa.eueuropa.eu Among these, N-oxide derivatives are of particular interest.

The formation of N-oxides is a recognized metabolic route for many drugs containing nitrogen heterocyclic moieties. In the context of Palbociclib, which contains both pyridine and piperazine nitrogen atoms, the potential for N-oxidation is a critical aspect of its metabolic profile that requires thorough characterization during drug development.

Research Rationale and Scope of Investigation for Palbociclib N-oxide

The rationale for investigating this compound is twofold: to understand its behavior as a metabolite and to control its presence as an impurity. Research in this area focuses on several key aspects:

Identification and Structural Elucidation: Determining the precise chemical structures of the N-oxide derivatives.

Synthesis: Preparing these compounds as reference standards for analytical purposes. asianpubs.org

Analytical Method Development: Creating and validating robust analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to detect and quantify these N-oxides in both biological samples and the drug substance. vulcanchem.comsci-hub.se

Formation Pathway Studies: Investigating the conditions under which these N-oxides are formed, both metabolically and during the manufacturing process (e.g., forced degradation studies). asianpubs.org

Forced degradation studies are a key component of this research, where the drug substance is subjected to conditions like oxidation, heat, and light to identify potential degradation products. europa.eujpionline.org Research has shown that under oxidative stress, Palbociclib can degrade to form specific N-oxide impurities. asianpubs.org

Two primary N-oxide impurities of Palbociclib have been identified through such studies: Palbociclib Pyridine N-oxide and Palbociclib Piperazine N-oxide . asianpubs.org These compounds have been synthesized and characterized using advanced spectral analyses, including 1H NMR, 13C NMR, and mass spectrometry, to confirm their structures. asianpubs.org

The following table provides detailed identification parameters for these two N-oxide compounds.

| Parameter | Palbociclib Pyridine N-oxide | Palbociclib Piperazine N-oxide |

| IUPAC Name | 2-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-5-(piperazin-1-yl)pyridine 1-oxide | 1-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine 1-oxide |

| CAS Number | 2098673-40-4 | 2174002-29-8 |

| Molecular Formula | C₂₄H₂₉N₇O₃ | C₂₄H₂₉N₇O₃ |

| Molecular Weight | 463.5 g/mol | 463.53 g/mol |

| Formation | Oxidative degradation | Oxidative degradation |

A comparative analysis of major Palbociclib impurities highlights the specific nature of the N-oxides.

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway |

| Palbociclib Pyridine N-oxide | C₂₄H₂₉N₇O₃ | 463.5 | Oxidative degradation |

| Palbociclib Piperazine N-oxide | C₂₄H₂₉N₇O₃ | 463.53 | Oxidative degradation |

| Palbociclib Desacetyl Impurity (PDA) | C₂₂H₂₇N₇O | 405.5 | Synthesis (penultimate step) |

The availability of well-characterized reference standards for these N-oxides is essential for researchers in process development and formulation to ensure the quality and safety of Palbociclib. asianpubs.org

Eigenschaften

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O3/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)31(34)11-9-25-10-12-31)29-22(19)30(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIMBNTYWUUTJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)[N+]4(CCNCC4)[O-])C5CCCC5)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174002-29-8 | |

| Record name | Palbociclib N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2174002298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palbociclib N-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ6Y33H744 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization of Palbociclib N-oxide

Total Synthesis Approaches for Palbociclib N-oxide

The synthesis of this compound is not typically a target of total synthesis from simple precursors. Instead, it is most commonly prepared through the direct oxidation of Palbociclib. This approach leverages the well-established synthetic routes to the parent drug.

The predominant synthetic route to this compound involves a final-step oxidation of Palbociclib. The synthesis of the Palbociclib backbone itself is a multi-step process, often culminating in a palladium-catalyzed coupling reaction, such as a Heck or Suzuki coupling, followed by deprotection steps. longdom.orgtdcommons.org

Synthesis of Palbociclib Precursor: A common strategy involves the coupling of two key intermediates: a pyrido[2,3-d]pyrimidine core and an aminopyridine-piperazine side chain. For example, 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one can be coupled with tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. tdcommons.orgresearchgate.net

N-Oxidation Step: Once Palbociclib is obtained, N-oxidation is achieved using a suitable oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).

Reaction Mechanism: The mechanism involves an electrophilic attack by the oxidant on the lone pair of electrons of a nitrogen atom. The nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct. Given that Palbociclib has multiple basic nitrogen atoms, this reaction can yield a mixture of isomeric products. asianpubs.org

Optimizing the N-oxidation of Palbociclib is crucial for controlling the product distribution and maximizing the yield of the desired isomer while minimizing byproducts. Key parameters for optimization include the choice of oxidant, solvent, reaction temperature, and stoichiometry.

| Parameter | Condition | Objective/Rationale |

| Oxidizing Agent | m-CPBA, H₂O₂, Oxone | Selection based on reactivity and selectivity. m-CPBA is common for amine oxidation. |

| Stoichiometry | 1.0 to 1.2 equivalents | Using a slight excess of oxidant can drive the reaction to completion, but a large excess may lead to over-oxidation or side reactions. |

| Solvent | Dichloromethane (DCM), Chloroform, Acetic Acid | Aprotic solvents like DCM are common for m-CPBA reactions. Acetic acid can be used as a solvent for H₂O₂ oxidations. |

| Temperature | 0 °C to room temperature | Lower temperatures are often used to control the reaction rate and improve selectivity, minimizing the formation of undesired isomers. |

| Purification | Column Chromatography, HPLC | Chromatographic methods are essential to separate the resulting N-oxide isomers and remove unreacted starting material and byproducts. |

Palbociclib presents two primary sites susceptible to N-oxidation: the nitrogen atom on the pyridine ring and the tertiary amine nitrogen within the piperazine ring. This results in the formation of two distinct regioisomers, which have been identified as impurities in oxidative degradation studies. asianpubs.org

Palbociclib Piperazine N-oxide: (also referred to as this compound) This isomer forms when the tertiary amine in the piperazine ring is oxidized. Aliphatic amines are generally more nucleophilic than aromatic pyridine nitrogens, suggesting this isomer may form preferentially under certain conditions. nih.gov

Palbociclib Pyridine N-oxide: This isomer results from the oxidation of the nitrogen atom in the pyridine ring of the aminopyridine side chain. synzeal.comalentris.org

Achieving regioselectivity is a significant synthetic challenge. It may be influenced by steric hindrance around the nitrogen atoms and the electronic effects of the substituents. The specific reaction conditions (solvent polarity, pH) can modulate the relative basicity and accessibility of the nitrogen atoms, thereby influencing the isomeric ratio.

| Feature | Palbociclib Piperazine N-oxide | Palbociclib Pyridine N-oxide |

| CAS Number | 2174002-29-8 nih.govpharmaffiliates.com | 2098673-40-4 synzeal.comalentris.org |

| Molecular Formula | C₂₄H₂₉N₇O₃ nih.gov | C₂₄H₂₉N₇O₃ alentris.org |

| Molecular Weight | 463.53 g/mol nih.gov | 463.53 g/mol alentris.org |

| Site of Oxidation | Tertiary amine on the piperazine ring | Nitrogen atom on the pyridine ring |

| IUPAC Name | 1-(6-((6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine 1-oxide nih.gov | 2-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-5-(piperazin-1-yl)pyridine 1-oxide synzeal.com |

Optimization of Reaction Conditions for Yield and Purity

Synthesis of Deuterated and Isotopically Labeled this compound

The synthesis of isotopically labeled this compound, particularly deuterated versions, is valuable for metabolic studies and as internal standards in pharmacokinetic analyses. The synthesis would logically proceed in two main stages: first, the preparation of deuterated Palbociclib, followed by N-oxidation.

A known method for preparing deuterated Palbociclib involves a hydrogen-deuterium exchange reaction. google.com For instance, Palbociclib can be treated with heavy water (D₂O) under basic conditions (e.g., K₂CO₃) to facilitate the exchange of protons for deuterons, typically at the carbon atoms adjacent to the piperazine nitrogens. google.com

Proposed Synthetic Route:

Deuteration of Palbociclib: Palbociclib is dissolved in a suitable solvent system containing deuterium oxide (D₂O) and a base to produce deuterated Palbociclib (e.g., Palbociclib-d4 or Palbociclib-d8). google.com

N-Oxidation: The resulting deuterated Palbociclib is then subjected to controlled oxidation using an agent like m-CPBA to yield the desired deuterated this compound.

The final product would be a mixture of deuterated piperazine N-oxide and pyridine N-oxide isomers, requiring careful purification by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Preparation of this compound as a Certified Reference Standard

As identified process impurities and metabolites, both the pyridine and piperazine N-oxides of Palbociclib are critical reference standards for quality control in the manufacturing of the Palbociclib drug substance. asianpubs.org The preparation of these compounds as certified reference standards (CRS) requires a rigorous process to ensure their identity, purity, and stability.

The process involves:

Unambiguous Synthesis: A well-documented synthetic route, typically involving the oxidation of highly pure Palbociclib.

Comprehensive Purification: Rigorous purification, usually by preparative HPLC, to isolate each N-oxide isomer with high purity (typically >99%).

Structural Elucidation: Confirmation of the chemical structure using a suite of analytical techniques, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C). asianpubs.org

Purity Assessment: Quantitative analysis of purity using methods like HPLC-UV, and assessment for the presence of residual solvents, water content, and inorganic impurities.

| Parameter | Specification for Certified Reference Standard |

| Identity | Confirmed by MS and NMR against the known structure. |

| Purity (HPLC) | ≥ 98.0% |

| Isomeric Purity | Specification for the content of the other N-oxide isomer (e.g., <0.15%). |

| Characterization Data | Certificate of Analysis including ¹H NMR, ¹³C NMR, Mass Spectrum, and HPLC chromatogram. |

| Use | To identify and quantify impurities in Palbociclib API and formulated drug products. |

Analog and Derivative Synthesis for Structure-Activity Relationship (SAR) Exploration

The synthesis of derivatives, including N-oxides, is fundamental to exploring the structure-activity relationships (SAR) of a drug candidate. The introduction of an N-oxide group drastically alters the physicochemical properties of the parent molecule, including its polarity, hydrogen bonding capability, and metabolic stability, which can in turn affect its biological activity.

While the N-oxides of Palbociclib are primarily studied as metabolites or impurities, their synthesis and biological evaluation are essential components of a comprehensive SAR study. asianpubs.orgresearchgate.net The activity of these derivatives against CDK4 and CDK6 would be compared to that of Palbociclib to understand the electronic and steric tolerance at the nitrogen positions.

For instance, converting the basic piperazine nitrogen to a polar, non-basic N-oxide would be expected to impact the molecule's ability to cross cell membranes and its binding interactions within the ATP-binding pocket of the CDK enzymes. nih.gov Similarly, modification at the pyridine nitrogen could influence the planarity and electronic distribution of the hinge-binding aminopyridine moiety.

Broader SAR studies on the pyrido[2,3-d]pyrimidine scaffold have shown that modifications at various positions can significantly impact kinase inhibitory potency and selectivity. researchgate.netrsc.org The evaluation of N-oxide derivatives fits within this established practice of exploring chemical space around a lead compound to map its SAR profile.

| Compound | Key Structural Feature | Expected Impact on SAR |

| Palbociclib | Parent compound with basic piperazine and pyridine nitrogens. | High affinity for CDK4/6; established baseline activity. |

| Palbociclib Piperazine N-oxide | Polar, non-basic N-oxide on the piperazine ring. | Likely altered solubility, cell permeability, and potential loss of a key basic interaction site. May exhibit reduced CDK4/6 inhibition. |

| Palbociclib Pyridine N-oxide | N-oxide on the key aminopyridine side chain. | May disrupt the critical hydrogen bonding interactions with the kinase hinge region, likely leading to significantly reduced activity. |

| Palbociclib Des Acetyl N-Oxide simsonpharma.com | N-oxide on piperazine with removal of the C6-acetyl group. | Combines two structural modifications, allowing for the study of the additive or synergistic effects on biological activity. |

Metabolic Formation and Biotransformation Pathways of Palbociclib N-oxide

In Vitro Metabolism Studies Leading to N-oxidation

In vitro research has been fundamental in identifying the enzymatic processes responsible for the metabolism of palbociclib, including the formation of its N-oxide derivatives.

Studies utilizing human hepatocytes, as well as liver cytosolic and S9 fractions, have been instrumental in elucidating the metabolic fate of palbociclib. pfizermedicalinformation.comeuropa.eutga.gov.au These in vitro systems have demonstrated that palbociclib is significantly metabolized, primarily through oxidation and sulfonation pathways. europa.eumedsafe.govt.nz Research using microsomes and S9 fractions from both human and rat livers has confirmed these findings. researchgate.netnih.gov

Forced degradation studies under oxidative conditions have led to the specific identification of two N-oxide impurities: palbociclib pyridine N-oxide and palbociclib piperazine N-oxide. asianpubs.org While these were identified as impurities, their formation highlights the molecule's susceptibility to N-oxidation. asianpubs.org A comprehensive investigation using various in vitro models identified a total of 14 metabolites, which were the result of metabolic processes including hydroxylation, oxidation, and N-dealkylation. nih.gov

The primary enzymes involved in the metabolism of palbociclib are Cytochrome P450 3A (CYP3A) and sulfotransferase 2A1 (SULT2A1). pfizermedicalinformation.comeuropa.eutga.gov.aufda.gov In vitro studies using recombinant enzymes have confirmed that CYP3A is the major P450 isozyme responsible for the oxidative metabolism of palbociclib. fda.gov While other CYP isoforms like CYP1A2, 2B6, 2C8, 2C9, 2C19, and 2D6 are not considered to contribute significantly to its metabolism, CYP3A4-mediated reactions like N-oxidation are key transformation pathways. fda.govnih.gov

Flavin-containing monooxygenases (FMOs) are another critical family of Phase I metabolic enzymes that catalyze the oxygenation of xenobiotics containing nucleophilic nitrogen and sulfur heteroatoms, leading to the formation of N-oxides. nih.govplos.orgcore.ac.uk FMO3 is the most prevalent form in the adult human liver. plos.org Although FMOs are known to metabolize various drugs, including the N-oxygenation of tamoxifen, researchgate.net direct evidence from the reviewed literature specifically linking FMOs to the N-oxidation of palbociclib has not been established.

| Enzyme Family | Specific Enzyme | Primary Role in Palbociclib Metabolism | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP3A / CYP3A4 | Major enzyme for oxidative metabolism. | nih.goveuropa.eutga.gov.aufda.gov |

| Sulfotransferase | SULT2A1 | Major enzyme for sulfonation. | nih.goveuropa.eutga.gov.aufda.gov |

| Flavin-Containing Monooxygenase | FMOs (e.g., FMO3) | Known for N-oxidation of xenobiotics; direct role in palbociclib metabolism is not explicitly documented. | nih.govcore.ac.ukplos.org |

Detailed enzyme kinetic parameters, such as K_m and V_max, specifically for the formation of Palbociclib N-oxide, are not extensively detailed in the public literature. However, research has identified the specific sites on the palbociclib molecule where N-oxidation can occur. Forced oxidative degradation studies have confirmed the formation of both palbociclib pyridine N-oxide and palbociclib piperazine N-oxide, indicating that both the pyridine and piperazine nitrogen atoms are susceptible to this metabolic reaction. asianpubs.org

Recombinant Enzyme Systems Involved in N-oxidation (e.g., Cytochrome P450 Isoforms, Flavin-Containing Monooxygenases)

In Vivo Metabolic Profiling in Preclinical Animal Models

In vivo metabolic studies have been conducted in preclinical species, including Sprague-Dawley rats and beagle dogs. researchgate.netfda.gov In these studies, biological samples such as plasma, urine, and feces were analyzed to identify and characterize the resulting metabolites. researchgate.netnih.gov After oral administration of palbociclib to rats, a total of 14 metabolites were detected across the different biological matrices. nih.gov The identified metabolic pathways included oxidation, hydroxylation, sulfation, N-dealkylation, acetylation, and carbonylation. nih.gov

While oxidation is a confirmed and major metabolic pathway in these animal models, the specific identification and reporting of this compound in these preclinical biological samples are not explicitly detailed in the reviewed documents. nih.govfda.gov However, given that N-oxides of palbociclib have been synthesized and characterized as known impurities, their formation in vivo as minor metabolites remains a possibility. asianpubs.org

| Animal Model | Biological Samples Analyzed | Major Metabolic Pathways Identified | Reference |

|---|---|---|---|

| Sprague-Dawley Rat | Plasma, Urine, Feces | Oxidation, Hydroxylation, Sulfation, N-dealkylation, Acetylation, Carbonylation. | researchgate.netnih.gov |

| Beagle Dog | Urine, Feces | Metabolite profiles determined, confirming extensive metabolism. | fda.gov |

Following the administration of radiolabeled palbociclib to humans, the majority of the drug-related material is excreted as various metabolites. pfizermedicalinformation.comeuropa.eu In feces, the primary component is a sulfamic acid conjugate, which accounts for 26% of the administered dose, while unchanged palbociclib accounts for only 2.3%. pfizermedicalinformation.com In human plasma, the most abundant circulating metabolite is a glucuronide conjugate, representing 14.8% of the circulating radioactivity. europa.eu

Preclinical Pharmacokinetic and Disposition Studies of Palbociclib N-oxide

Absorption and Systemic Exposure in Preclinical Animal Models

Specific data on the absorption and systemic exposure of Palbociclib N-oxide following its direct administration or as a metabolite in preclinical models are not extensively detailed in the available literature.

Following oral administration of the parent compound, palbociclib, to rats, dogs, and monkeys, it is absorbed and metabolized. fda.govclinicaltrials.gov Studies in Sprague-Dawley rats identified 14 different metabolites in vivo after oral administration of palbociclib, arising from pathways including oxidation, hydroxylation, and sulphation. nih.gov While this compound is an expected product of oxidation, its specific concentration and exposure metrics (such as AUC and Cmax) in the plasma of these animals have not been separately reported. In human studies, the parent drug, palbociclib, was the main circulating entity in plasma, suggesting that while metabolites are formed, their systemic exposure is likely lower than that of the parent compound. europa.eueuropa.eu The metabolites of palbociclib are generally considered not to be of major clinical significance, which may contribute to the limited availability of specific data. sci-hub.se

Excretion Pathways and Clearance Mechanisms in Non-Human Systems

Information regarding the specific excretion pathways and clearance mechanisms for this compound is not separately described in preclinical studies.

Studies using radiolabeled palbociclib in rats and dogs show that the primary route of elimination for the drug and its metabolites is through the feces, with the urinary pathway being a minor route. fda.gov In rats, high fecal elimination was linked to biliary excretion. fda.gov After administration of [14C]palbociclib, the majority of the dose is recovered as various metabolites. europa.eutga.gov.au In human studies, the sulfamic acid conjugate of palbociclib was identified as the major drug-related component in feces. europa.eutga.gov.au While oxidation is a key metabolic pathway, the specific percentage of the administered dose excreted as this compound in urine or feces of preclinical models has not been quantified in the available reports.

Plasma Protein Binding Characteristics in Preclinical Models

Specific data on the plasma protein binding characteristics of this compound in preclinical models are not available in the reviewed scientific literature. For the parent compound, palbociclib, plasma protein binding was found to be moderate in mouse, rat, and rabbit plasma.

Pharmacodynamics and Biological Activity Assessment of Palbociclib N-oxide in Preclinical Settings

In Vitro Cellular and Molecular Investigations

In vitro studies are fundamental to characterizing the biological activity of a compound at a cellular and molecular level. For a metabolite like Palbociclib N-oxide, these investigations would be crucial to determine if it retains any of the pharmacological activity of its parent drug, is inactive, or possesses a different activity profile.

Cyclin-Dependent Kinase (CDK4/6) Inhibition Assays

There is no publicly available data from in vitro assays specifically assessing the inhibitory activity of this compound against CDK4/6. Such assays would be essential to determine if the N-oxidation affects the compound's ability to bind to and inhibit these key cell cycle regulators.

For the parent compound, Palbociclib, extensive studies have demonstrated its potent and selective inhibition of CDK4 and CDK6. europa.eueuropa.eu These assays typically measure the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Cell Proliferation and Viability Assays in Relevant Cell Lines

Specific studies on the effect of this compound on the proliferation and viability of cancer cell lines have not been reported in the available literature. These assays are critical for understanding whether a compound has cytostatic or cytotoxic effects.

In contrast, Palbociclib has been shown to reduce cellular proliferation in various cancer cell lines, particularly those that are estrogen receptor-positive (ER+). europa.eudrugbank.com

Cell Cycle Progression Analysis (e.g., G1 arrest, if any activity)

There is no available data from cell cycle analysis studies specifically for this compound. This type of analysis, often conducted using flow cytometry, would reveal if the metabolite can induce cell cycle arrest, a hallmark of CDK4/6 inhibitors.

The parent drug, Palbociclib, is well-characterized to block the progression of the cell cycle from the G1 to the S phase, leading to a G1 arrest. europa.eufda.gov

Molecular Target Engagement and Receptor Binding Studies

No information is available in the public domain regarding molecular target engagement or receptor binding studies specifically for this compound. These studies would confirm direct interaction with its putative targets within the cell.

Induction of Apoptosis, Autophagy, or Senescence in Cellular Models

There is a lack of publicly available research on whether this compound induces apoptosis, autophagy, or senescence in cellular models. While Palbociclib has been shown to induce senescence, it is unknown if the N-oxide metabolite shares this activity. drugbank.com

In Vivo Pharmacological Activity in Non-Human Disease Models

In vivo studies in animal models are used to evaluate the pharmacological effects of a compound in a whole organism. A study on the metabolism of Palbociclib in Sprague-Dawley rats identified 14 metabolites in urine, feces, and plasma, with oxidation being one of the metabolic pathways. nih.gov However, this study did not report on the specific pharmacological activity of the individual metabolites, including this compound. Therefore, there is no specific in vivo pharmacological activity data available for this compound.

For comparison, the parent compound, Palbociclib, has demonstrated dose-dependent anti-tumor activity in various animal tumor models. fda.gov

Efficacy Evaluation in Animal Models (e.g., Xenograft Models)

A review of preclinical literature reveals a notable absence of studies designed to evaluate the efficacy of this compound in animal models, including patient-derived xenograft (PDX) models. While the parent compound, Palbociclib, has been extensively studied in such models, demonstrating significant anti-tumor activity, similar data for its N-oxide metabolite is not publicly available.

For context, Palbociclib has shown dose-dependent tumor growth inhibition in various ER-positive breast cancer xenograft models. fda.govtga.gov.aumedsafe.govt.nz For example, in a patient-derived ER-positive breast cancer xenograft model (HBCx-34), the combination of Palbociclib and letrozole demonstrated enhanced inhibition of tumor growth. tga.gov.aumedsafe.govt.nz

Table 1: Efficacy Data for Palbociclib in Preclinical Xenograft Models (for comparison)

| Model | Treatment | Key Finding | Reference |

|---|---|---|---|

| ER-positive breast cancer mouse xenograft model | Palbociclib and Letrozole | Increased inhibition of Rb phosphorylation and dose-dependent tumor growth inhibition compared to each drug alone. | fda.gov |

| Patient-derived ER-positive breast cancer xenograft model (HBCx-34) | Palbociclib and Letrozole | Enhanced inhibition of Rb phosphorylation, downstream signalling, and dose-dependent tumour growth. | tga.gov.aumedsafe.govt.nz |

| Melanoma xenograft mouse model (A375 cells) | Palbociclib (20 mg/kg) | Significant inhibition of tumor volume and weight. | researchgate.net |

| Patient-Derived Xenograft (PDX) Models | Palbociclib (50 mg/kg or 75 mg/kg) | Used to establish models of Palbociclib resistance for further study. | aacrjournals.org |

No equivalent efficacy data has been reported for this compound in available preclinical studies.

Investigation of Synergistic or Antagonistic Effects in Combination with Palbociclib or Other Agents

There is no available research data from preclinical studies investigating potential synergistic or antagonistic effects of this compound when used in combination with its parent compound, Palbociclib, or other therapeutic agents.

Studies on the parent compound have explored numerous combinations. For instance, combining Palbociclib with anti-estrogen agents like letrozole or fulvestrant results in synergistic effects, leading to enhanced growth arrest in ER-positive breast cancer cell lines. fda.goveuropa.eu Conversely, some studies have reported that pre-treatment with Palbociclib can result in reduced cytotoxicity of certain chemotherapeutic agents, suggesting a potential for antagonism depending on the dosing schedule and combination agent. plos.org However, these findings are specific to Palbociclib, and no similar investigations have been published for this compound.

Mechanistic Elucidation of Biological Inertness or Sub-Potency (if observed)

The lack of dedicated efficacy studies for this compound strongly suggests that it is considered biologically inert or, at best, significantly sub-potent compared to the parent drug, Palbociclib. This inertness is primarily attributed to its nature as a metabolite.

Metabolite identification studies are a crucial part of drug development, often revealing byproducts that lack the pharmacological activity of the parent molecule. researchgate.net In the case of Palbociclib, in vitro and in vivo studies have shown that it is extensively metabolized in the liver, with oxidation and sulfonation being major pathways. researchgate.nettga.gov.au A study investigating the metabolic fate of Palbociclib identified a total of 14 metabolites, including those formed via oxidation. researchgate.net Subsequent in silico toxicity assessments of these metabolites suggested that none possessed significant toxicity potential, which often correlates with a lack of potent biological activity. researchgate.net

The mechanism of action for Palbociclib is highly specific: it is a reversible inhibitor of CDK4 and CDK6. europa.eutga.gov.au It functions by binding to the ATP pocket of these kinases, which prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking cell cycle progression from the G1 to S phase. nih.govnih.govdrugbank.com The formation of an N-oxide on either the pyridine or piperazine ring of the Palbociclib molecule, as identified in degradation studies, inherently alters its chemical structure. asianpubs.org It is mechanistically plausible that this structural change interferes with the molecule's ability to fit into the ATP binding pocket of CDK4/6, thereby negating its inhibitory activity and rendering it biologically inert.

Table 2: Comparison of Palbociclib and this compound

| Feature | Palbociclib | This compound |

|---|---|---|

| Role | Active Pharmaceutical Ingredient | Metabolite / Impurity bocsci.comasianpubs.org |

| Mechanism of Action | Selective, reversible inhibitor of CDK4/6. europa.eutga.gov.au | No defined inhibitory activity reported; presumed inert. |

| Biological Effect | Induces G1 cell cycle arrest. nih.govdrugbank.com | No significant biological effect reported. |

| Preclinical Efficacy | Demonstrated anti-tumor activity in xenograft models. fda.govtga.gov.aumedsafe.govt.nz | No efficacy data available. |

| Formation | Synthesized as a drug product. | Formed via in vivo metabolism and oxidative degradation of Palbociclib. asianpubs.orgresearchgate.net |

Compound Reference Table

Investigation of Drug-drug Interaction Potential of Palbociclib N-oxide

In Vitro Cytochrome P450 (CYP) Enzyme Inhibition and Induction Studies

The assessment of a new chemical entity's potential to act as an inhibitor or inducer of cytochrome P450 (CYP) enzymes is a critical step in drug development to predict potential drug-drug interactions. For the parent compound, palbociclib, in vitro studies have shown it is primarily metabolized by CYP3A and SULT2A1. bocsci.comdrugbank.com Palbociclib itself is a weak time-dependent inhibitor of CYP3A but is not an inhibitor of CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, and 2D6, nor is it an inducer of CYP1A2, 2B6, 2C8, and 3A4 at clinically relevant concentrations. fda.govhres.ca

However, specific studies detailing the inhibitory or inductive potential of the metabolite, Palbociclib N-oxide, on major CYP isoforms are not available in the reviewed scientific literature.

Table 1: In Vitro CYP450 Inhibition Potential of this compound

| CYP Isoform | Test System | Result (e.g., IC₅₀, Kᵢ) |

|---|---|---|

| CYP1A2 | No data available | No data available |

| CYP2A6 | No data available | No data available |

| CYP2B6 | No data available | No data available |

| CYP2C8 | No data available | No data available |

| CYP2C9 | No data available | No data available |

| CYP2C19 | No data available | No data available |

| CYP2D6 | No data available | No data available |

Table 2: In Vitro CYP450 Induction Potential of this compound

| CYP Isoform | Test System (e.g., Human Hepatocytes) | Result (e.g., Fold Induction, EC₅₀) |

|---|---|---|

| CYP1A2 | No data available | No data available |

| CYP2B6 | No data available | No data available |

In Vitro Transporter Modulation (e.g., P-glycoprotein, Breast Cancer Resistance Protein)

Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a significant role in drug absorption, distribution, and elimination. In vitro data for the parent drug, palbociclib, indicate that it has the potential to inhibit intestinal P-gp and BCRP. europa.eueuropa.eumedsafe.govt.nz This could potentially increase the exposure of co-administered drugs that are substrates of these transporters. europa.eueuropa.eumedsafe.govt.nz

There is currently no publicly available research that has specifically evaluated the potential of this compound to inhibit or act as a substrate for key drug transporters like P-gp and BCRP.

Table 3: In Vitro Transporter Interaction Potential of this compound

| Transporter | Test System | Substrate/Inhibitor Potential | Result (e.g., IC₅₀, Kₘ) |

|---|---|---|---|

| P-glycoprotein (P-gp) | No data available | No data available | No data available |

Assessment of Metabolite-Mediated Drug Interactions in Preclinical Models

Table 4: Preclinical Assessment of Metabolite-Mediated DDIs for this compound

| Preclinical Model (e.g., Animal Model, In Silico) | Finding |

|---|

Computational Chemistry and Cheminformatics Applied to Palbociclib N-oxide

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with its biological target. While specific docking studies exclusively for Palbociclib N-oxide are not extensively detailed in publicly available literature, the well-documented interactions of the parent drug, Palbociclib, with its targets, CDK4 and CDK6, provide a strong foundation for predictive analysis. researchgate.netchemrxiv.orgnih.gov

Palbociclib is known to bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein and thus halting cell cycle progression. nih.gov Docking studies of Palbociclib reveal key hydrogen bond interactions with the hinge region of the kinase, a common feature for kinase inhibitors. researchgate.net

For this compound, the introduction of an oxygen atom on the piperazine nitrogen is the key structural modification. This N-oxidation is expected to alter the electronic and steric properties of the molecule, which could influence its interaction with the CDK4/6 binding pocket. The N-oxide group can act as a hydrogen bond acceptor, potentially forming new interactions with residues in the binding site. However, the increased polarity and steric bulk of the N-oxide moiety might also lead to a less favorable binding affinity compared to the parent compound. A comparative docking analysis would be necessary to elucidate the precise impact of this modification on the binding mode and affinity for CDK4 and CDK6. Such studies would typically involve preparing the 3D structure of this compound and docking it into the crystal structures of CDK4 and CDK6 (e.g., PDB IDs: 5L2I, 1XO2). researchgate.netjpionline.orgjneonatalsurg.com The results would be analyzed based on scoring functions that predict binding energy and visualization of the interactions formed.

Table 1: Predicted Interaction Profile of this compound with CDK4/6

| Feature | Palbociclib | This compound (Predicted) |

| Binding Pocket | ATP-binding site of CDK4/6 | ATP-binding site of CDK4/6 |

| Key Interactions | Hydrogen bonds with hinge region residues (e.g., Val101) | Potential for additional hydrogen bonds via the N-oxide oxygen; possible altered interactions due to steric and electronic changes. |

| Predicted Affinity | High | Potentially altered; could be higher or lower depending on the balance of new interactions and unfavorable steric/electronic effects. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comnih.govnih.gov For a series of related compounds, QSAR can be used to predict the activity of new analogs and guide the design of more potent molecules.

The introduction of the N-oxide group significantly alters several of these descriptors. For instance, it increases the polarity and hydrogen bonding capacity of the molecule. A QSAR model developed for CDK4/6 inhibitors would likely show that such changes can have a profound impact on the inhibitory activity. Depending on the specific requirements of the binding pocket, an increase in polarity could either be beneficial or detrimental to the activity. Without a specific QSAR study, it is hypothesized that the N-oxide would be a significant outlier in a QSAR model built on non-oxidized analogs, highlighting the substantial change in its physicochemical properties.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Preclinical Focus)

In silico tools are frequently used in the preclinical phase of drug development to predict the ADME properties of a compound, helping to identify potential liabilities early on. uoa.grnih.gov Several studies have utilized such tools to evaluate Palbociclib and its metabolites. jpionline.orgresearchgate.net

Software such as SwissADME and pkCSM are commonly used to predict a range of ADME parameters. jneonatalsurg.comakjournals.com While a specific and detailed ADME profile for this compound is not published, predictions can be inferred based on its chemical structure and by comparison with the parent drug. The N-oxidation is expected to increase the polarity of the molecule, which generally leads to lower membrane permeability and potentially a lower volume of distribution. Increased polarity can also enhance renal excretion.

One study on the degradation products of Palbociclib utilized the SwissADME web tool to predict ADME properties. jpionline.org While the specific results for this compound were not detailed, the study demonstrated the applicability of such tools for this class of compounds.

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value/Characteristic for this compound | Predicted Impact of N-Oxidation |

| Molecular Weight | 463.53 g/mol | Increase from Palbociclib (447.5 g/mol ) |

| LogP (Lipophilicity) | Lower than Palbociclib | Decreased lipophilicity |

| Water Solubility | Higher than Palbociclib | Increased |

| H-Bond Acceptors | Increased | Increased |

| H-Bond Donors | Unchanged | Unchanged |

| Polar Surface Area (PSA) | Increased | Increased |

| GI Absorption | Potentially lower than Palbociclib | Decreased passive diffusion |

| Blood-Brain Barrier (BBB) Permeation | Likely low | Decreased |

| CYP450 Inhibition | Prediction required | May alter interactions with metabolizing enzymes |

Computational Toxicology and In Silico Toxicity Assessment of Metabolites

The in silico assessment of toxicity is a crucial step in evaluating the safety profile of drug metabolites. jscimedcentral.com Knowledge-based expert systems like DEREK (Deductive Estimation of Risk from Existing Knowledge) and statistical-based systems like TOPKAT (Toxicity Prediction by Computer Assisted Technology) are widely used for this purpose. nih.govoptibrium.com

A study investigating the in vitro and in vivo metabolism of Palbociclib identified 14 metabolites, including oxidative metabolites, and subjected them to in silico toxicity assessment using TOPKAT and DEREK software. nih.govresearchgate.net While the study concluded that none of the identified metabolites of Palbociclib were found to have a toxicity potential, the specific toxicity profile for this compound was not individually reported. researchgate.net

Future Research Directions and Translational Significance of Palbociclib N-oxide Studies

Role of N-oxidation in Drug Resistance Mechanisms (Hypothetical)

The development of resistance to CDK4/6 inhibitors like Palbociclib is a significant clinical challenge. mdpi.com While the precise role of Palbociclib N-oxide in resistance is not yet defined, investigating its contribution is a logical direction for future research. Mechanisms of acquired resistance to Palbociclib are known to involve complex metabolic shifts within cancer cells. mdpi.comresearchgate.netnih.gov Studies on Palbociclib-resistant cells have revealed alterations in pathways related to amino acids, glutathione metabolism, and ABC transporters. mdpi.comresearchgate.net

Hypothetically, the N-oxidation of Palbociclib could be part of such a metabolic adaptation. The formation of this compound could represent an alternative metabolic route that cancer cells upregulate to decrease the intracellular concentration of the active parent drug. Furthermore, the resulting N-oxide, being a distinct chemical entity, might be a substrate for efflux pumps like ABC transporters, which are already implicated in Palbociclib resistance. mdpi.comresearchgate.net This would provide a mechanism for actively removing the drug from the cell, albeit in a metabolized form. Future studies using metabolomics on Palbociclib-resistant cell lines could clarify whether an accumulation of this compound correlates with the resistance phenotype.

Exploration of this compound as a Potential Prodrug

The chemical structure of N-oxides presents an opportunity for their use as prodrugs, which are inactive compounds that are converted into active drugs within the body. mdpi.com N-oxide metabolites of tertiary amine drugs, such as the antidepressants imipramine and amitriptyline, have been successfully developed as prodrugs because they can be bioreduced back to the active parent compound in vivo. mdpi.com

This principle could theoretically be applied to this compound. If the N-oxide is pharmacologically less active but can be efficiently and selectively reduced back to Palbociclib in tumor tissue, it could serve as a prodrug. This strategy could potentially alter the pharmacokinetic profile of the drug or overcome certain resistance mechanisms. nih.gov

A novel and highly specific activation method involves using radiotherapy. Research has shown that N-oxides can be effectively reduced by hydrated electrons generated during X-ray irradiation, a process that can be targeted precisely at a tumor. nih.gov A Camptothecin-based N-oxide prodrug demonstrated a significant anticancer effect upon activation by radiotherapy. nih.gov Applying a similar strategy to this compound could be a promising area of research, combining the targeted nature of radiotherapy with the cell-cycle-inhibiting action of Palbociclib. While research into Palbociclib prodrugs is active, current studies have focused on other chemical modifications to improve properties like brain penetration. nih.gov

Development of Predictive Models for N-oxidation in Drug Discovery

Predicting metabolic transformations is a cornerstone of modern drug discovery, and N-oxidation is a critical parameter to model due to its potential effects on a compound's efficacy, stability, and toxicity. nih.gov Computational models are increasingly used to forecast which nitrogen atoms in a drug molecule are most susceptible to N-oxidation. optibrium.com

One advanced in-silico approach utilizes Density Functional Theory (DFT) to perform Average Local Ionization Energy (ALIE) calculations. nih.govresearchgate.net This method can reliably predict the most likely site of N-oxidation on a complex molecule and has been used to develop a risk scale that categorizes a nitrogen's vulnerability to oxidation as low, medium, or high. nih.govresearchgate.net Such tools allow for the early identification of structural liabilities in drug candidates. nih.gov

Other models focus on specific enzyme families, like the flavin-containing monooxygenases (FMOs), which are major contributors to N-oxidation. optibrium.comnih.gov Predictive models for FMO-mediated metabolism have been developed using techniques like support vector machines (SVM) combined with quantum mechanics features and molecular fingerprints. plos.org These models can accurately predict the potential sites of metabolism (SOMs) on drug molecules, aiding in the optimization of drug leads. plos.org The continued development of these predictive tools is vital for anticipating the formation of metabolites like this compound early in the drug development process.

Implications for Preclinical Drug Metabolism and Disposition Studies

Therefore, characterizing this compound during preclinical development is crucial. In vivo studies in animal models, such as Sprague-Dawley rats, are used to investigate the metabolic profile of a drug in plasma, urine, and feces. nih.govresearchgate.net In one such study, 14 different metabolites of Palbociclib were detected, formed through pathways including oxidation, hydroxylation, and sulfation. nih.govresearchgate.net Systematically identifying these metabolites, including the N-oxide, helps build a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge is fundamental for assessing the drug's safety and predicting its behavior in humans.

Advanced Analytical Technologies for Trace N-oxide Detection in Complex Matrices

The accurate detection and quantification of drug metabolites, which often exist at very low concentrations in complex biological samples, require highly sensitive and specific analytical technologies. mdpi.comnih.gov

The gold standard for metabolite identification is high-resolution mass spectrometry, particularly techniques like ultrahigh-performance liquid chromatography-quadruple time-of-flight tandem mass spectrometry (UHPLC/Q-TOF/MS/MS). nih.govresearchgate.net This technology combines the powerful separation capabilities of UHPLC with the high mass accuracy and sensitivity of a Q-TOF mass spectrometer, enabling the confident identification and structural elucidation of metabolites like this compound from matrices such as plasma and urine. nih.govresearchgate.net

Beyond mass spectrometry, other advanced analytical methods are emerging. These include highly sensitive electrochemical sensors designed to detect specific N-oxide compounds in biological fluids. mdpi.com Other techniques explored for detecting related nitrogen oxides include fluorescence-based assays and chemiluminescence detection. mdpi.comnih.gov For gaseous compounds, methods like Fourier Transform Infrared (FTIR) spectroscopy are being developed for rapid, on-site detection. 908devices.com The continuous innovation in analytical technology is key to enhancing our ability to study trace levels of drug metabolites and understand their physiological roles.

Q & A

Q. How to design a preclinical study evaluating this compound’s role in radiosensitization?

- Methodological Answer : Use nasopharyngeal carcinoma (NPC) cell lines (e.g., CNE-1/2) with clonogenic survival assays post-irradiation. Compare sequential (radiation → Palbociclib) vs. concurrent regimens. Measure apoptosis via Annexin V/PI staining and validate in vivo using orthotopic xenografts. Reference Fujian Natural Science Foundation protocols for radiation dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.